Potassium 2H-chromen-4-trifluoroborate
Description
Significance of Chromene Ring Systems in Organic Chemistry
The chromene, or benzopyran, ring system is a prominent heterocyclic scaffold found in a vast array of natural products, including alkaloids, flavonoids, and tocopherols. unimelb.edu.aunih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. unimelb.edu.aupitt.edu Molecules containing the 2H-chromene core, a specific isomer of chromene, have demonstrated a wide spectrum of pharmacological activities. mit.eduyoutube.com The inherent structural features of the 2H-chromene system also make it a valuable building block in materials science and as an intermediate in the synthesis of more complex heterocyclic systems. libretexts.org
Overview of Organotrifluoroborate Chemistry and its Versatile Role as Reagents
Organotrifluoroborates are a class of organoboron compounds characterized by the general formula [R-BF₃]⁻K⁺. youtube.com These salts have gained significant traction in modern organic synthesis due to their remarkable stability compared to their boronic acid and boronate ester counterparts. youtube.comorgsyn.org They are typically crystalline solids that are stable to air and moisture, facilitating their storage and handling. youtube.com This stability does not come at the cost of reactivity; organotrifluoroborates are potent nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov Their utility extends to other transformations, including additions to carbonyls and conjugate additions. The trifluoroborate group can be considered a "protected" form of a boronic acid, which can be unmasked under specific reaction conditions to participate in catalytic cycles. nih.gov
Conceptual Framework: Potassium 2H-Chromen-4-trifluoroborate within the Organotrifluoroborate Class
This compound is a specific member of the extensive family of organotrifluoroborate reagents. It features a 2H-chromene ring system attached to the boron atom at the 4-position. This unique structure positions it as a potentially valuable reagent for introducing the 2H-chromene moiety into various organic molecules through established organotrifluoroborate chemistry. The stability inherent to the potassium trifluoroborate salt, combined with the rich chemical and biological significance of the chromene scaffold, makes this compound a target of interest for synthetic and medicinal chemists. While detailed research on this specific compound is not extensively documented in publicly available literature, its properties and reactivity can be largely inferred from the well-established principles of organotrifluoroborate chemistry and the known reactivity of chromene derivatives.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not widely published, its fundamental properties can be predicted based on its constituent parts.
| Property | Predicted Value |
| Chemical Formula | C₉H₈BF₃KO |
| Molecular Weight | 228.06 g/mol |
| Appearance | Expected to be a crystalline solid |
| Stability | Expected to be stable to air and moisture |
Synthesis of this compound
A common method for synthesizing potassium organotrifluoroborates involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov Therefore, the synthesis of this compound would likely proceed via the formation of 2H-chromen-4-ylboronic acid as a key intermediate.
A potential synthetic approach could involve the reaction of a suitable chromene precursor, such as a 4-halo-2H-chromene, with a diboron (B99234) reagent under palladium catalysis to form the corresponding boronate ester. Subsequent hydrolysis of the ester would yield the boronic acid. Finally, treatment of the 2H-chromen-4-ylboronic acid with an aqueous solution of KHF₂ would afford the desired this compound. nih.gov
An alternative approach, drawing from the synthesis of other vinylic trifluoroborates, might involve the reaction of a suitable salicylaldehyde (B1680747) derivative with a vinylboronic acid equivalent in the presence of an amine, which could potentially be adapted to form the chromene ring and the trifluoroborate in a concerted or one-pot fashion. mit.edu
Reactivity and Research Findings
The reactivity of this compound is anticipated to be characteristic of other potassium vinyl- and aryltrifluoroborates. The primary application of such a reagent would be in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
In a typical Suzuki-Miyaura coupling, this compound would serve as the nucleophilic partner, reacting with a variety of electrophiles such as aryl, heteroaryl, or vinyl halides (or triflates). This reaction would provide a direct and efficient method for the synthesis of 4-substituted-2H-chromene derivatives, which are valuable targets in medicinal chemistry and materials science.
The reaction would likely proceed under standard Suzuki-Miyaura conditions, employing a palladium catalyst, a suitable ligand, and a base. The choice of ligand and base can be crucial for achieving high yields and selectivity.
While no specific research findings on the reactions of this compound have been published, extensive research on the Suzuki-Miyaura coupling of other potassium organotrifluoroborates provides a strong foundation for predicting its behavior. It is expected that this reagent would readily couple with a wide range of electrophilic partners, demonstrating the versatility and utility of the organotrifluoroborate functional group.
Properties
IUPAC Name |
potassium;2H-chromen-4-yl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF3O.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-5H,6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDQRTYVPVITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCOC2=CC=CC=C12)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of Organotrifluoroborates in Chromene Chemistry
Mechanistic Pathways of 2H-Chromene Formation from Organotrifluoroborates
The synthesis of 2H-chromenes from organotrifluoroborates often involves a multicomponent reaction, for instance, with salicylaldehydes and amines. organic-chemistry.orgnih.gov A proposed pathway for this transformation involves a Petasis-type reaction. nih.gov
Role of Key Intermediates (e.g., Aminophenols, Ion-Pairs)
In a typical synthesis, the reaction between a salicylaldehyde (B1680747), a secondary amine (like dibenzylamine), and a potassium vinyltrifluoroborate derivative proceeds through several key intermediates. nih.gov The initial step is believed to be the formation of an iminium ion from the reaction of salicylaldehyde and the secondary amine. Concurrently, the organotrifluoroborate salt exists in solution as an ion-pair, K⁺[R-BF₃]⁻. wikipedia.org
The nucleophilic vinyl group from the trifluoroborate anion then attacks the electrophilic iminium ion. This is followed by the formation of an aminophenol-like intermediate. The adjacent hydroxyl group of the salicylaldehyde moiety plays a crucial role in assisting the condensation and subsequent cyclization steps. organic-chemistry.org
Cyclization Processes (e.g., Electrocyclization)
Following the initial condensation, the key ring-forming step occurs. While several cyclization mechanisms are possible for chromene synthesis, in the context of reactions starting from intermediates derived from salicylaldehydes and vinyl boronates, an intramolecular nucleophilic attack followed by elimination is a prominent pathway. nih.govorganic-chemistry.org Specifically, the phenoxide, formed under the basic or thermal conditions of the reaction, attacks the double bond of the vinyl group.
Another relevant cyclization process in chromene synthesis is the 6π-electrocyclic ring closure. This pericyclic reaction is particularly noted in the formation of 2H-chromenes from vinylquinone-type precursors, which can be generated through various synthetic routes. nih.gov This electrocyclization is a concerted process that proceeds through a cyclic transition state, leading directly to the 2H-chromene ring system.
Intrinsic Reactivity of Organotrifluoroborate Anions
The utility of potassium organotrifluoroborates stems from their unique reactivity and stability profile, which offers distinct advantages over other organoboron reagents like boronic acids and esters. nih.gov
Nucleophilicity and Stability Considerations (e.g., Air and Moisture Tolerance)
Potassium organotrifluoroborates are crystalline solids that exhibit remarkable stability to both air and moisture. chem-station.comacs.org This high stability is attributed to the tetracoordinate nature of the boron atom, which is saturated and less Lewis acidic. chem-station.comupenn.edu Unlike boronic acids, which can form cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomers, allowing for precise stoichiometric control in reactions. nih.govchem-station.com
Despite their stability, the organic group attached to the boron in a trifluoroborate anion ([R-BF₃]⁻) is considered to be highly nucleophilic. nih.govwikipedia.org This enhanced nucleophilicity, compared to the corresponding boronic acid, makes them potent reagents for a variety of carbon-carbon bond-forming reactions. nih.gov
Table 1: Stability Characteristics of Potassium Organotrifluoroborates
| Property | Description | Reference |
|---|---|---|
| Physical State | Crystalline solids | chem-station.com |
| Air Stability | High, can be stored on the bench indefinitely | upenn.edusigmaaldrich.com |
| Moisture Tolerance | High, stable in the presence of moisture | wikipedia.orgchem-station.com |
| Structure | Monomeric tetracoordinate species | chem-station.com |
In Situ Activation and Hydrolysis Pathways of Trifluoroborate Salts
Although stable, organotrifluoroborates often require activation to participate in cross-coupling reactions like the Suzuki-Miyaura coupling. The generally accepted mechanism involves a slow, controlled hydrolysis of the trifluoroborate anion to the corresponding boronic acid (RB(OH)₂) in situ. wikipedia.orgchem-station.com This slow release of the highly reactive boronic acid is advantageous as it minimizes undesirable side reactions such as homocoupling. chem-station.comacs.org
The hydrolysis process itself is complex. It is understood to proceed through intermediate dihydroxyfluoroborates ([RBF(OH)₂]⁻) and difluoroboranes (RBF₂). acs.org The rate of hydrolysis can be influenced by factors such as the solvent system, pH, and the nature of the organic group (R) on the boron atom. acs.orgresearchgate.net For instance, efficient hydrolysis can be achieved using silica (B1680970) gel in water. nih.gov
Table 2: General Hydrolysis Pathway
| Step | Reactant | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | K[RBF₃] | RBF₂ + KF | acs.org |
| 2 | RBF₂ + 2 H₂O | RB(OH)₂ + 2 HF | wikipedia.orgacs.org |
Transformative Applications of Organotrifluoroborates in Advanced Organic Synthesis
Cross-Coupling Reactions Involving Organotrifluoroborates
Potassium 2H-chromen-4-trifluoroborate has proven to be a robust and efficient coupling partner in a range of palladium- and rhodium-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds. In this context, organotrifluoroborates have been recognized as excellent coupling partners due to their enhanced stability compared to boronic acids and their derivatives. frontierspecialtychemicals.com this compound, in particular, serves as a valuable building block for the introduction of the 2H-chromene moiety into various molecular scaffolds. This reaction typically involves the use of a palladium catalyst, a suitable base, and an aryl or vinyl halide as the coupling partner. The stability and reactivity of the trifluoroborate salt allow for efficient and high-yielding transformations under relatively mild conditions.
Rhodium-Catalyzed Addition Reactions
While palladium catalysis dominates the landscape of cross-coupling reactions, rhodium catalysis offers unique reactivity profiles for certain transformations. Research has demonstrated the utility of potassium organotrifluoroborates in rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated enones. Although specific studies detailing the use of this compound in this context are still emerging, the general reactivity of vinyltrifluoroborates suggests its potential as a nucleophilic partner in these transformations. This would enable the formation of a new carbon-carbon bond at the β-position of the enone, leading to the synthesis of functionalized chromane (B1220400) derivatives.
Heck-Type Reactions
The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While the direct use of organotrifluoroborates in a classical Heck-type mechanism is less common, related transformations that leverage the reactivity of these boron compounds have been developed. For instance, the vinyl group of this compound can potentially participate in oxidative addition to a palladium(0) center, followed by insertion of an alkene and subsequent β-hydride elimination to afford a substituted chromene derivative. This pathway provides an alternative to the standard Suzuki-Miyaura coupling for the funtionalization of alkenes with the chromene scaffold.
Role in Conjugate Addition Reactions
Conjugate addition reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds in a 1,4-fashion to α,β-unsaturated carbonyl compounds. Organotrifluoroborates have been successfully employed as nucleophiles in these reactions, often activated by a rhodium catalyst. In the case of this compound, its vinyltrifluoroborate nature allows it to act as a soft nucleophile, readily adding to Michael acceptors such as enones and enoates. This reactivity provides a direct route to the synthesis of γ,δ-unsaturated ketones and esters bearing a 2H-chromene substituent, which are valuable intermediates in the synthesis of more complex natural products and biologically active molecules.
Synthesis of Complex Molecular Architectures and Analogues
The unique reactivity and structural features of this compound make it an invaluable tool for the construction of intricate molecular architectures, particularly those found in natural products and their analogues.
Applications in Diverse Heterocycle Synthesis
The utility of potassium organotrifluoroborates as building blocks extends to the synthesis of a wide range of heterocyclic compounds. A primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the organotrifluoroborate and various aryl or vinyl halides/triflates. nih.govorganic-chemistry.org In this context, a compound such as this compound would serve as a precursor to introduce the 2H-chromene scaffold into a new molecular entity. This strategy allows for the modular construction of complex molecules where the chromene unit is coupled with other aromatic or heteroaromatic systems.
Research has demonstrated the successful coupling of various potassium organotrifluoroborates with a broad spectrum of electrophiles. For instance, potassium vinyltrifluoroborate readily couples with substituted aryl and heteroaryl electrophiles under palladium catalysis to produce functionalized styrenes in good yields. nih.govsigmaaldrich.com Similarly, functionalized trifluoroborates, such as those containing ketone or amide moieties, have been shown to be effective partners in Suzuki-Miyaura reactions, highlighting the reaction's broad functional group tolerance. organic-chemistry.org
The versatility of the trifluoroborate handle is further illustrated by its use in the construction of nitrogen-containing heterocycles. Studies have shown that potassium azidoalkyltrifluoroborates can undergo copper-catalyzed 1,3-dipolar cycloaddition reactions with alkynes to form 1,4-disubstituted triazoles in high yields. nih.gov This demonstrates that the trifluoroborate group is stable under conditions required for other bond-forming reactions, enabling its incorporation into more complex heterocyclic systems.
The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions using potassium vinyltrifluoroborate, illustrating the general conditions and scope applicable to this class of reagents.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | PdCl2 (2 mol %), PPh3 (6 mol %) | Cs2CO3 | THF/H2O | 79 | nih.gov |
| 4-Bromanisole | Pd(OAc)2 (2 mol %), PPh3 (6 mol %) | Cs2CO3 | THF/H2O | 72 | nih.gov |
| Methyl 4-bromobenzoate | PdCl2 (2 mol %), PPh3 (6 mol %) | Cs2CO3 | THF/H2O | 85 | nih.gov |
| 4-Bromobenzonitrile | PdCl2 (2 mol %), PPh3 (6 mol %) | Cs2CO3 | THF/H2O | 91 | nih.gov |
| 2-Bromopyridine | PdCl2 (2 mol %), PPh3 (6 mol %) | Cs2CO3 | THF/H2O | 74 | organic-chemistry.org |
Utility in Petasis Reaction Applications beyond Chromene Synthesis
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboron reagent to generate highly substituted amines. nih.govwikipedia.orgorganic-chemistry.org This reaction is celebrated for its operational simplicity and its ability to construct complex molecules in a single step. nih.gov While traditionally employing organoboronic acids, the scope of the Petasis reaction has been successfully expanded to include the more stable and easier-to-handle potassium organotrifluoroborates. wikipedia.orgsci-hub.st
The utility of this compound in this context would be to act as the organoboron component, enabling the direct installation of the 2H-chromen-4-yl group onto a new amine scaffold. This represents an application "beyond chromene synthesis" as the reaction does not form the chromene ring itself, but rather uses it as a key building block to create a different class of compounds—α-substituted amines. The reaction typically proceeds through the formation of an iminium ion intermediate from the condensation of the amine and aldehyde, followed by nucleophilic attack from the organic group of the boronate species. organic-chemistry.org
Recent advancements have significantly broadened the scope of the Petasis reaction. For example, photoredox catalysis enables the use of primary, secondary, and tertiary alkyltrifluoroborates, which are typically unreactive under traditional Petasis conditions. nih.gov This single-electron transfer (SET) mechanism expands the accessible chemical space for drug discovery and materials science. nih.govnih.gov Furthermore, acid-promoted variants have been developed that allow for the coupling of organotrifluoroborates with a wider range of imine and enamine electrophiles, bypassing the traditional requirement for a directing heteroatom on the electrophile. sci-hub.st
The following table presents examples of Petasis-type reactions utilizing various organotrifluoroborates, showcasing the diversity of accessible products.
| Organotrifluoroborate | Amine | Carbonyl/Imine Component | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Potassium vinyltrifluoroborate | Dibenzylamine | Salicylaldehyde (B1680747) | 80 °C, DMF | 2-Substituted 2H-Chromene | nih.gov |
| Potassium (cyclopropylmethyl)trifluoroborate | Aniline | Benzaldehyde | Photoredox, Ru(bpy)3Cl2 | Substituted Amine | nih.gov |
| Potassium isobutyltrifluoroborate | Aniline | Benzaldehyde | Photoredox, Ru(bpy)3Cl2 | Substituted Amine | nih.gov |
| Potassium styryltrifluoroborate | N-benzylidene-4-methylbenzenesulfonamide | (Imine) | BF3·OEt2, CH2Cl2 | Protected Amine | sci-hub.st |
| Potassium phenyltrifluoroborate | N-benzylidene-4-methylbenzenesulfonamide | (Imine) | BF3·OEt2, CH2Cl2 | Protected Amine | sci-hub.st |
Computational and Theoretical Insights into Chromenyl Trifluoroborate Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex mechanisms of reactions involving organotrifluoroborates, such as the widely used Suzuki-Miyaura cross-coupling reaction. acs.orgacs.orgnih.gov While specific DFT studies on potassium 2H-chromen-4-trifluoroborate are not extensively documented in public literature, the principles derived from model systems are directly applicable.
Computational studies on palladium-catalyzed cross-coupling reactions have detailed the full catalytic cycle, which generally consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.orgyoutube.com DFT calculations are used to map the potential energy surface of the reaction, identifying the structures and energies of intermediates and transition states for each step. acs.orgresearchgate.net
For example, a DFT study on a model Suzuki-Miyaura reaction characterized the key steps as follows:
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide. Calculations help determine the energy barrier for this step, which is often rate-limiting. nih.gov
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is a crucial step where the organotrifluoroborate participates directly. Computational models have shown that the base present in the reaction mixture activates the organoboron species, facilitating this transfer. rsc.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. acs.orgnih.gov
These calculations reveal that multiple competitive pathways with similar energy profiles can coexist. acs.orgresearchgate.net The specific nature of the ligands on the palladium catalyst and the substituents on the coupling partners (like the chromenyl group) can significantly influence the energy barriers of these pathways, thereby controlling the reaction's efficiency and outcome. nih.govchemrxiv.org
| Catalytic Stage | Description | Computational Insights Provided |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Energy barrier calculation; Identification of the rate-determining step. nih.gov |
| Transmetalation | The chromenyl group is transferred from the trifluoroborate anion to the palladium complex. | Role of base in activating the borate (B1201080); Geometry of the transition state. rsc.org |
| Reductive Elimination | The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Energy profile of product formation; Influence of ligands on the elimination barrier. nih.gov |
Electronic Structure Analysis of Borate Anions and Related Species
The reactivity and stability of this compound are fundamentally governed by the electronic structure of the trifluoroborate anion. Unlike their boronic acid counterparts, potassium organotrifluoroborates are tetracoordinate, monomeric species. upenn.edusigmaaldrich.com This tetracoordination confers remarkable stability, making them bench-stable solids that are resistant to air and moisture and less prone to protodeboronation. upenn.edusigmaaldrich.comnih.gov
The electronic structure is characterized by:
A boron atom bonded to three highly electronegative fluorine atoms and one organic moiety (the 2H-chromen-4-yl group).
The negative charge is distributed across the anion, but the nucleophilic character resides primarily in the carbon-boron bond, which is activated for transmetalation under catalytic conditions.
Computational methods are used to model these electronic features. For instance, Natural Bond Orbital (NBO) analysis can be employed to investigate the charge distribution and the nature of the bonding within the trifluoroborate anion and its interaction with the palladium catalyst during the reaction. nih.gov Such analyses help in understanding how the electronic properties of the chromenyl scaffold might influence the nucleophilicity and reactivity of the C-B bond. The unique electronic structure of metalloenzymes, for example, is known to be crucial for their catalytic function, and similar principles apply to the organometallic intermediates in these coupling reactions. nih.gov
| Property | Description | Significance |
|---|---|---|
| Coordination State | Tetracoordinate boron center. upenn.edu | Confers high stability compared to tricoordinate boronic acids. nih.gov |
| Stability | Resistant to air, moisture, and protodeboronation. sigmaaldrich.com | Allows for ease of handling, storage, and purification. |
| Nucleophilicity | The C-B bond acts as the nucleophilic component in cross-coupling. | Enables the transfer of the chromenyl group to the metal catalyst. |
| Form | Typically stable, crystalline solids. nih.gov | Facilitates precise measurement and use in reactions. |
Computational Modeling of Reactivity and Selectivity in Boron-Mediated Transformations
Computational modeling is a powerful tool for predicting and rationalizing the reactivity and selectivity observed in boron-mediated transformations. For reactions involving complex molecules like this compound, achieving high selectivity (chemoselectivity, regioselectivity, and stereoselectivity) is critical.
DFT calculations can model how different factors influence the reaction outcome:
Ligand Effects: The steric and electronic properties of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) on the palladium catalyst are crucial. nih.gov Computational models can predict how bulky or electron-rich ligands stabilize the catalyst and influence the barriers for reductive elimination, thereby affecting selectivity. acs.org
Substrate Effects: Substituents on the chromene ring or the coupling partner can impact the electronic structure of the intermediates and transition states. chemrxiv.orgchemrxiv.org Modeling these effects helps in understanding why certain substrates react more efficiently or selectively than others.
Stereoselectivity: In cases where chiral centers are involved, computational models can calculate the energies of diastereomeric transition states to predict the stereochemical outcome of the reaction. For example, studies on preparing enantiomerically enriched compounds via Suzuki-Miyaura coupling have shown that high diastereoselectivity can be achieved and rationalized through modeling. upenn.edu
Competing Pathways: DFT studies can evaluate undesired side reactions, such as β-hydride elimination, which can compete with the desired reductive elimination, particularly when using secondary alkyl boranes. acs.org Understanding the energetic landscape of these competing pathways is key to designing more selective reaction conditions.
By simulating reaction paths and analyzing the interplay between catalysts, substrates, and reaction conditions, computational chemistry provides a predictive framework to optimize existing reactions and design new, more efficient, and selective boron-mediated transformations.
| Type of Selectivity | Computational Approach | Insights Gained |
|---|---|---|
| Chemoselectivity | Modeling reactions with multiple functional groups. | Predicting which functional group will react preferentially based on activation barriers. |
| Regioselectivity | Calculating energies of intermediates for different substitution patterns. chemrxiv.org | Understanding the directing effects of substituents on the chromenyl ring. |
| Stereoselectivity | Calculating energies of diastereomeric transition states. upenn.edu | Predicting the stereochemical outcome of reactions with chiral substrates. |
| Reaction Rate | Analysis of the turnover-limiting step in the catalytic cycle. nih.govnih.gov | Identifying bottlenecks and suggesting modifications to improve reaction efficiency. |
Q & A
Q. What are the standard synthetic routes for Potassium 2H-chromen-4-trifluoroborate, and how can purity be ensured?
Potassium trifluoroborate salts are typically synthesized via reaction of the corresponding boronic acid with KHF₂ or KBF₄ under acidic conditions. For chromenyl derivatives, a two-step process is common: (1) preparation of the boronic acid precursor via lithiation or Grignard reaction, followed by (2) fluoroboration using KHF₂ in aqueous HCl. Purity is optimized via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor reaction progress using ¹⁹F NMR to confirm BF₃⁻ formation (δ = -140 to -150 ppm) .
Table 1: Typical Synthesis Conditions
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Boronic acid prep | LiCH₂Chromene, B(OMe)₃, THF, -78°C | TLC (hexane:EtOAc 3:1) |
| Fluoroboration | KHF₂, HCl (aq), rt, 12h | ¹⁹F NMR, ICP-MS for K⁺ |
Q. How should researchers characterize this compound?
Key characterization methods include:
- X-ray crystallography : Use SHELXL for structure refinement. Ensure crystals are grown via slow evaporation in acetonitrile/water .
- Multinuclear NMR : ¹H NMR (δ 6.8–7.5 ppm for chromene protons), ¹¹B NMR (δ ~3 ppm for trifluoroborate), and ¹⁹F NMR (triplet, J = 32 Hz) .
- Elemental analysis : Confirm K⁺ content via ICP-MS and fluorine content via combustion ion chromatography .
Advanced Research Questions
Q. How can contradictions in reported reactivity of this compound in cross-coupling reactions be resolved?
Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) may arise from:
- Moisture sensitivity : Dry solvents (THF, dioxane) and molecular sieves improve reproducibility .
- Ligand effects : Test bidentate ligands (e.g., SPhos) to stabilize oxidative addition intermediates.
- Substrate scope limitations : Use Hammett plots to correlate chromene substituent electronics with coupling yields .
Table 2: Troubleshooting Reactivity Issues
| Issue | Solution | Reference |
|---|---|---|
| Low yield with aryl chlorides | Use Pd(OAc)₂/XPhos (1 mol%), K₃PO₄ base | |
| Deboronation side reactions | Add BF₃·Et₂O to stabilize trifluoroborate |
Q. What advanced computational methods aid in predicting the compound’s behavior in photochemical applications?
DFT calculations (B3LYP/6-31G*) model the chromene ring’s π→π* transitions. Compare computed UV-Vis spectra (Gaussian 16) with experimental data to assess substituent effects on absorption maxima. For charge-transfer studies, use time-dependent DFT with polarizable continuum models .
Q. How should researchers handle discrepancies in crystallographic data refinement?
If SHELXL refinement yields high R-factors (>5%):
- Check for twinning using PLATON’s TWINABS.
- Re-examine disorder modeling for BF₃⁻ groups; apply ISOR and SIMU restraints .
- Validate H-atom positions via Hirshfeld surface analysis (CrystalExplorer) .
Safety and Method Optimization
Q. What safety protocols are critical for handling this compound?
- Storage : Keep at 2–8°C in airtight containers; hygroscopicity promotes hydrolysis to toxic HF .
- PPE : Wear nitrile gloves, safety goggles, and use a fume hood during synthesis.
- Spill management : Neutralize with CaCO₃ slurry and dispose as hazardous waste .
Q. How can reaction scalability be improved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
